Benzenecarboximidamide, 3-acetyl-

Description

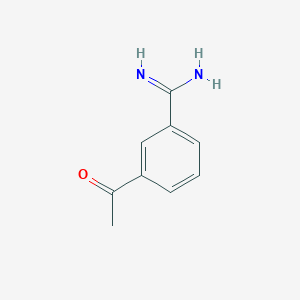

Benzenecarboximidamide (benzamidine) is an aromatic compound featuring a carboximidamide group (-C(=NH)NH₂) attached to a benzene ring. The 3-acetyl derivative, Benzenecarboximidamide, 3-acetyl-, introduces an acetyl group (-COCH₃) at the 3-position of the benzene ring. This article compares its hypothetical properties and synthesis with analogs, leveraging data from substituted benzamidines, including 3-benzoyl, 4-trifluoromethyl, and aminomethyl derivatives.

Properties

CAS No. |

61625-21-6 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

3-acetylbenzenecarboximidamide |

InChI |

InChI=1S/C9H10N2O/c1-6(12)7-3-2-4-8(5-7)9(10)11/h2-5H,1H3,(H3,10,11) |

InChI Key |

QCJAIQCBNVEBKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenecarboximidamide, 3-acetyl- typically involves the acylation of benzenecarboximidamide. One common method is the Friedel-Crafts acylation, where benzenecarboximidamide reacts with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of benzenecarboximidamide, 3-acetyl- may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the final product, such as recrystallization or chromatography. Additionally, industrial methods may employ continuous flow reactors to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 3-acetyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

Reduction: Reduction of the imidamide group can yield corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the acetyl group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the imidamide group.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Amines.

Substitution: Meta-substituted derivatives based on the electrophile used.

Scientific Research Applications

Benzenecarboximidamide, 3-acetyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It may be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzenecarboximidamide, 3-acetyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus affecting cellular pH regulation . This inhibition can lead to antiproliferative effects in cancer cells by disrupting their metabolic processes.

Comparison with Similar Compounds

Structural and Substituent Effects

- This may influence reactivity in pharmacological or synthetic applications.

- 3-Benzoyl- (C₁₄H₁₂N₂O): The benzoyl group (-COC₆H₅) introduces steric bulk and extended conjugation, increasing molecular weight (224.26 g/mol) compared to acetyl (C₈H₉N₂O, ~165 g/mol estimated).

- 4-Trifluoromethyl- (C₈H₈ClF₃N₂) : The -CF₃ group is strongly electron-withdrawing and hydrophobic, contributing to a higher molecular weight (224.61 g/mol) and possible metabolic stability in pharmaceuticals .

- 3-Aminomethyl- (C₈H₁₂Cl₂N₄): The aminomethyl (-CH₂NH₂) group adds basicity and hydrogen-bonding capacity, with the dihydrochloride salt form improving solubility in aqueous media .

Physical Properties

Research Findings and Data Gaps

- Synthesis Efficiency : Yields for substituted benzamidines range from 71% (3-(phenylmethoxy)-) to 80% (coumarin-acetyl hybrids), suggesting moderate to high efficiency for functionalization .

- Structural Insights : Substituents at the 3-position (acetyl, benzoyl) may sterically hinder interactions with biological targets compared to 4-position analogs (e.g., 4-trifluoromethyl-) .

- Pharmacological Potential: The antitrypanosomal activity of pentamidine underscores the importance of optimizing substituent chains for target affinity and pharmacokinetics .

Biological Activity

Benzenecarboximidamide, 3-acetyl- (CAS Number: 10057827) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and cytotoxic activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Benzenecarboximidamide, 3-acetyl- is characterized by the presence of a benzene ring, a carboximidamide functional group, and an acetyl substituent. Its molecular formula is . The structural features contribute to its reactivity and biological activity, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of benzenecarboximidamide derivatives. For instance, compounds similar to benzenecarboximidamide have demonstrated efficacy against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. One study reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against these pathogens, showing comparable inhibition zones to standard antibiotics like ceftriaxone .

Table 1: Antimicrobial Efficacy of Benzenecarboximidamide Derivatives

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Cytotoxicity Studies

Cytotoxicity assessments have indicated that certain derivatives of benzenecarboximidamide exhibit significant effects on cancer cell lines. In vitro studies demonstrated that some compounds led to alterations in cell morphology and viability in MCF-7 breast cancer cells. For example, one compound showed an IC50 value of 225 µM against these cells, indicating substantial cytotoxic activity .

Table 2: Cytotoxic Effects on MCF-7 Cells

| Compound ID | IC50 (µM) | LDH Levels (U/L) (Treated) | LDH Levels (U/L) (Control) |

|---|---|---|---|

| Compound A | 225 | 521.77 ± 30.8 | 85.35 ± 4.2 |

The antimicrobial action of benzenecarboximidamide derivatives is believed to involve the disruption of biofilm formation and interference with gene transcription related to bacterial virulence factors . The presence of the -N=CO group in its structure is thought to play a crucial role in these mechanisms.

Synthesis Methods

The synthesis of benzenecarboximidamide typically involves reactions such as condensation between acid chlorides and amines or thiourea derivatives under controlled conditions to yield the desired compound. The versatility in synthetic routes allows for the development of various derivatives with potentially enhanced biological activities.

Case Studies and Research Findings

Recent research has focused on evaluating the biological profiles of synthesized derivatives. For instance, a study conducted by Roxana et al. explored several derivatives through in vitro assays, confirming their antibacterial properties and cytotoxic effects against specific cancer cell lines . The findings support further investigation into optimizing these compounds for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.